![molecular formula C19H19ClN4O3 B2903521 ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate CAS No. 333774-38-2](/img/structure/B2903521.png)
ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Structure Analysis
Indoles are known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . They are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including the one , have been studied for their potential in treating various types of cancer. For instance, Vinblastine , an indole alkaloid, is used in the treatment of Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer . The structural similarity suggests that our compound may also exhibit anticancer properties, warranting further research in this area.
Antihypertensive Applications
Compounds like Reserpine and Ajmalicine , which are indole alkaloids, are utilized for the treatment of high blood pressure and other cardiovascular disorders . The indole core of the compound could be explored for developing new antihypertensive drugs.
Antimicrobial Activity
Indole derivatives are known to possess antimicrobial properties. The compound could be synthesized and tested against a variety of microbial strains to determine its efficacy as an antimicrobial agent .
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. For example, certain indole-2-carboxylate derivatives exhibit inhibitory activity against influenza A and other viruses . The compound could be investigated for its potential to inhibit viral replication.
Anti-HIV Activity
The indole scaffold is present in many compounds with anti-HIV activity. Novel indolyl derivatives have been reported for their potential in HIV-1 treatment through molecular docking studies . This suggests that the compound could be a candidate for anti-HIV drug development.
Antioxidant Properties
Indole derivatives are also explored for their antioxidant properties, which are crucial in protecting cells from oxidative stress. The compound could be assessed for its ability to scavenge free radicals and protect biological systems from oxidative damage .
Antidiabetic Potential
The indole nucleus is found in compounds with antidiabetic activity. The compound could be evaluated for its potential to modulate blood glucose levels and treat diabetes .
Antimalarial Activity
Indole derivatives have been used in the treatment of malaria. The compound could be synthesized and tested for its efficacy against the malaria parasite, providing a new avenue for antimalarial drug discovery .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-chloro-3-methyl-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-6,7-dihydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-3-27-19(26)17-11(2)15-14(23-17)5-4-13(16(15)20)10-22-24-18(25)12-6-8-21-9-7-12/h6-10,23H,3-5H2,1-2H3,(H,24,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNOLOGASZSKE-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=NNC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)/C=N/NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

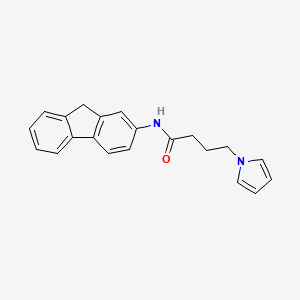
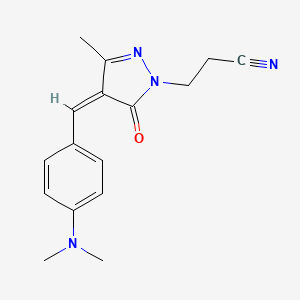
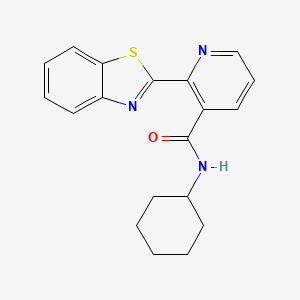
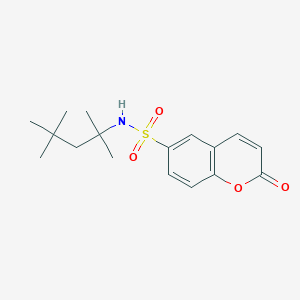
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)
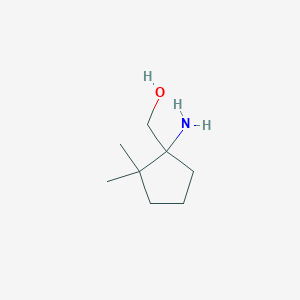
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2903450.png)
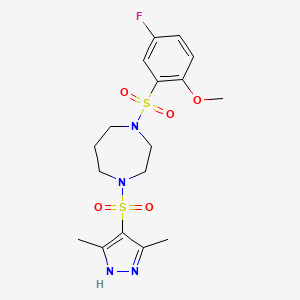
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903452.png)
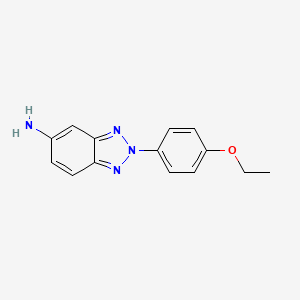
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2903455.png)
![Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2903457.png)
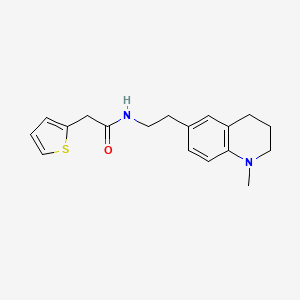
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B2903461.png)